7-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
7-[4-(DIETHYLAMINO)PHENYL]-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines
Properties
Molecular Formula |
C25H30N6O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
7-[4-(diethylamino)phenyl]-N-(2-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C25H30N6O2/c1-5-30(6-2)19-14-12-18(13-15-19)23-22(17(4)28-25-26-16-27-31(23)25)24(32)29-20-10-8-9-11-21(20)33-7-3/h8-16,23H,5-7H2,1-4H3,(H,29,32)(H,26,27,28) |
InChI Key |
JECBTJAMEOBWGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[4-(DIETHYLAMINO)PHENYL]-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3,5-diamino-1,2,4-triazole with variously substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction conditions often include the use of solvents such as acetone and catalysts like anhydrous potassium carbonate at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7-[4-(DIETHYLAMINO)PHENYL]-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
7-[4-(DIETHYLAMINO)PHENYL]-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[4-(DIETHYLAMINO)PHENYL]-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. This compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. For instance, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization .
Comparison with Similar Compounds
Similar Compounds
- 7-aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
- 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines
Uniqueness
What sets 7-[4-(DIETHYLAMINO)PHENYL]-N-(2-ETHOXYPHENYL)-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE apart from similar compounds is its specific substitution pattern and functional groups, which confer unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
